
ethyl 4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylate, also known as EMP, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. EMP is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 2-methyl-2,3-butadienoate has been utilized in a [4 + 2] annulation process with N-tosylimines, catalyzed by organic phosphines, to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and complete regioselectivity. This method provides an efficient route for synthesizing highly functionalized tetrahydropyridines (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Research on diketopyrrolopyrrole (DPP) pigments showed that ethyl 2-aryl-4,5-dihydro-5-oxopyrrole-3-carboxylates can react with esters or acyl halides to yield 4-acyl derivatives. These compounds are precursors to novel N,N′-disubstituted DPP derivatives, highlighting the versatility of pyrrole derivatives in synthesizing complex organic pigments (Colin J. H. Morton et al., 2005).
A study on pyrrole derivatives synthesized ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate and analyzed its structure and properties, including molecular electrostatic potential and quantum chemical calculations. This research contributes to understanding the reactivity and potential applications of pyrrole derivatives in organic synthesis (R. N. Singh, Poonam Rawat, S. Sahu, 2014).
Molecular Structure and Properties
The crystal and molecular structures of various derivatives of 2,4-dimethylpyrrole have been determined, revealing hydrogen-bonded dimers and polymeric chains. This structural analysis is vital for understanding the molecular interactions and potential applications of these compounds in materials science and pharmaceuticals (M. Senge, Kevin M Smith, 2005).
Spectroscopic and quantum chemical studies on chalcone derivatives with a pyrrole moiety, like ethyl 4-[3-(4-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, have provided insights into their structural evaluation, chemical reactivity, and non-linear optical properties. These findings could inform the development of new materials with specific optical properties (R. N. Singh, Poonam Rawat, V. Baboo, Y. Kumar, 2015).
properties
IUPAC Name |
ethyl 4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11(14)9-5-8(6-12-9)10(13)7(2)3/h5-7,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEIUHGROQOMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


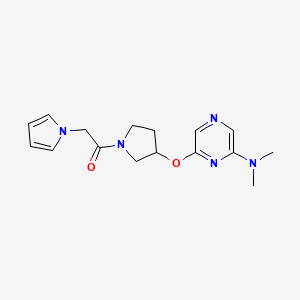
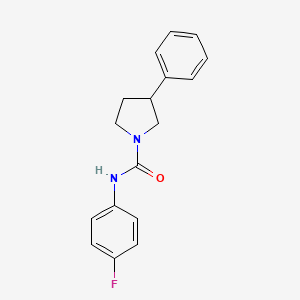
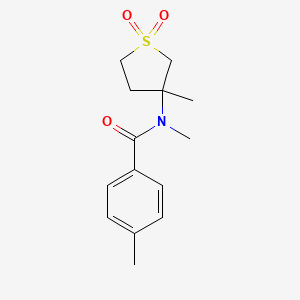
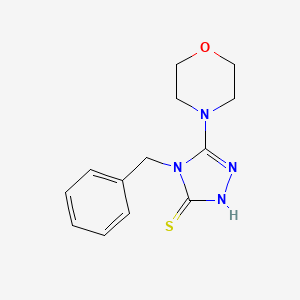
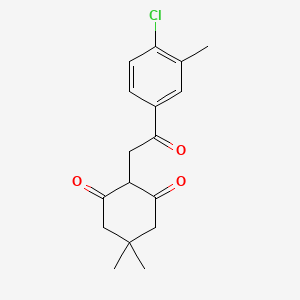
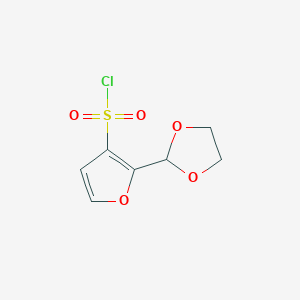
![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2893394.png)
![(E)-N-(furan-2-ylmethyl)-2-phenyl-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2893396.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2893398.png)
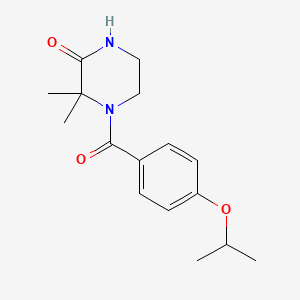
![2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2893401.png)

![5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid](/img/structure/B2893403.png)